molecular formula C11H12O2 B8454681 2-Methyl-1-phenoxybut-3-yn-2-ol CAS No. 68382-46-7

2-Methyl-1-phenoxybut-3-yn-2-ol

Cat. No. B8454681
Key on ui cas rn: 68382-46-7
M. Wt: 176.21 g/mol
InChI Key: MYEAINKAIHDCAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04149006

Procedure details

To 3.1 parts of triethylsilylacetylene in 15 parts by volume of ether at -30° C. is added 8 parts by volume of 2.5 molar n-butyl lithium. The reaction mixture is allowed to come to room temperature and 3 parts of phenoxyacetone in 5 parts by volume of ether is added. The reaction mixture is stirred at room temperature for one hour and then poured into ether and dilute (1 N) hydrochloric acid solution. The ether layer is washed with water and dried over anhydrous sodium sulfate. The solvents are removed at reduced pressure and the residual oil is dissolved in 15 parts by volume of dimethylformamide containing about 5 parts of powdered potassium fluoride. The reaction mixture is stirred at 70°-80° C. for about 1 hour. The reaction mixture is worked up by diluting with ether and washing several times with water. The ether layer is dried over anhydrous sodium sulfate and stripped of solvent under reduced pressure. The residual oil is isolated by low pressure liquid chromatography on silica gel using 30% ethyl acetate/hexane as eluent to provide 3-hydroxy-3-methyl-4-phenoxy-1-butyne.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Si](C#C)(CC)CC)C.[CH2:10]([Li])[CH2:11][CH2:12][CH3:13].[O:15]([CH2:22]C(=O)C)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.Cl.CC[O:29]CC>>[OH:29][C:12]([CH3:13])([CH2:22][O:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:11]#[CH:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Si](CC)(CC)C#C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)CC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to come to room temperature
WASH
Type
WASH
Details
The ether layer is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvents are removed at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residual oil is dissolved in 15 parts by volume of dimethylformamide containing about 5 parts of powdered potassium fluoride
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at 70°-80° C. for about 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
by diluting with ether
WASH
Type
WASH
Details
washing several times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer is dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The residual oil is isolated by low pressure liquid chromatography on silica gel using 30% ethyl acetate/hexane as eluent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC(C#C)(COC1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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